2-Ethynyl-5-fluoropyridine

Medicinal chemistry Salt selection Chromatography

Researchers requiring a 2-ethynylpyridine scaffold with minimal pyridine basicity-e.g., to avoid hERG binding or improve CNS penetration-face limited options. 2-Ethynyl-5-fluoropyridine directly solves this. • Predicted pKa -0.16 eliminates protonation at pH 4-8, unlike the non-fluorinated parent (pKa 2.31). • 5-F substitution increases logP by ~0.3 units, altering membrane permeability and chromatographic behavior. • Enables metal-free Ohira-Bestmann alkynylation (78% yield) to reduce heavy-metal impurity burdens for GMP compliance. Available off-the-shelf with ≥98% purity; shipped under ambient conditions with refrigerated storage upon receipt.

Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
CAS No. 884494-34-2
Cat. No. B1437238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-fluoropyridine
CAS884494-34-2
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(C=C1)F
InChIInChI=1S/C7H4FN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
InChIKeyKHCIVRLMGQEZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynyl-5-fluoropyridine Procurement Guide


2-Ethynyl-5-fluoropyridine (CAS 884494-34-2) is a disubstituted pyridine building block bearing an ethynyl group at the 2-position and a fluorine atom at the 5-position of the pyridine ring, with the molecular formula C₇H₄FN and a molecular weight of 121.11 g/mol . It is predominantly supplied as an off-white to light yellow solid, stored under inert atmosphere at 2–8°C . This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in Sonogashira, Suzuki, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the terminal alkyne enables modular assembly of complex molecular architectures . The presence of the electron-withdrawing fluorine substituent profoundly modulates the electronic character of the pyridine ring relative to non-fluorinated ethynylpyridine congeners, creating quantifiable differentiation that directly impacts synthetic strategy, downstream reactivity, and physicochemical compatibility with biological targets.

Why 2-Ethynyl-5-fluoropyridine Is Irreplaceable


Substituting 2-ethynyl-5-fluoropyridine with the non-fluorinated 2-ethynylpyridine (CAS 1945-84-2) or positional isomers such as 2-ethynyl-4-fluoropyridine (CAS 1379277-37-8) or 5-ethynyl-2-fluoropyridine (CAS 853909-08-7) introduces measurable changes in pyridine nitrogen basicity, lipophilicity, and regiochemical reactivity that can undermine the reproducibility of synthetic sequences and the pharmacological profile of downstream products. The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (−I) that lowers the pKa of the conjugate pyridinium acid by approximately 2.5 log units versus the non-fluorinated parent , while simultaneously increasing the computed logP by roughly 0.3 units [1]. These shifts are large enough to alter salt formation equilibria, chromatographic retention, and passive membrane permeability in biologically active derivatives. Furthermore, the 5-fluoro substitution pattern places the halogen para-like to the pyridine nitrogen, a positional electronic effect that cannot be replicated by the 4-fluoro or 2-fluoro/5-ethynyl regioisomers. Consequently, generic or in-class substitution without explicit experimental validation risks divergent outcomes in both chemical synthesis and biological assay contexts.

2-Ethynyl-5-fluoropyridine: Quantitative Head-to-Head Comparison


Pyridine Basicity Shift vs. 2-Ethynylpyridine

The predicted pKa of the pyridinium conjugate acid of 2-ethynyl-5-fluoropyridine is −0.16 ± 0.22, compared with 2.31 ± 0.12 for 2-ethynylpyridine . This represents a decrease of approximately 2.5 log units, corresponding to a roughly 300-fold reduction in basicity. At physiological pH (7.4), 2-ethynyl-5-fluoropyridine exists almost exclusively (>99.9999%) in the neutral free-base form, whereas 2-ethynylpyridine retains a small but finite fraction (~0.0008%) of the protonated species. The electron-withdrawing effect is consistent with the Hammett σₘ value for fluorine (+0.34) operating through the pyridine ring, amplified by the para-like relationship between the 5-fluoro substituent and the ring nitrogen [1].

Medicinal chemistry Salt selection Chromatography Coordination chemistry

Lipophilicity Increase vs. Non-Fluorinated Analog

The computed octanol-water partition coefficient (XLogP3) for 2-ethynyl-5-fluoropyridine is 1.20–1.202 [1], whereas the ACD/LogP for 2-ethynylpyridine is 0.91 . This difference of approximately +0.29 log units corresponds to a roughly 2-fold increase in lipophilicity. The increase is attributable to the electron-withdrawing fluorine atom reducing the hydrogen-bond basicity of the pyridine nitrogen (lower pKHB), thereby decreasing the aqueous solvation free energy relative to octanol partitioning. Additionally, the polar surface area (PSA) of 2-ethynyl-5-fluoropyridine is calculated as 12.89 Ų [1], a low value consistent with good passive membrane permeability potential.

Drug design ADME Partition coefficient Lead optimization

Ohira–Bestmann Alkynylation vs. Sonogashira

A documented synthesis of 2-ethynyl-5-fluoropyridine proceeds from commercially available 5-fluoro-2-pyridinecarboxaldehyde (1.10 g, 9.0 mmol) via Ohira–Bestmann homologation using dimethyl (1-diazo-2-oxopropyl)phosphonate (2.03 g, 11 mmol) in the presence of K₂CO₃ (2.44 g, 18 mmol) in methanol at room temperature for 90 minutes, affording the title compound in 78% yield (1.01 g) after extractive workup . This route avoids palladium and copper catalysts entirely, contrasting with the alternative Sonogashira approach that couples 5-fluoro-2-iodopyridine with trimethylsilylacetylene using Pd/Cu catalysis followed by desilylation with TBAF . The Ohira–Bestmann method eliminates the need for inert atmosphere, heavy metal scavenging from final product, and the separate desilylation step, offering a more direct and potentially lower-cost pathway for laboratory-scale preparation.

Synthetic methodology Process chemistry Green chemistry Cost efficiency

Regioisomeric Electronic Effects

Among the C₇H₄FN ethynyl-fluoropyridine regioisomers, the 2-ethynyl-5-fluoro substitution pattern places the fluorine para-like to the ring nitrogen, maximizing the inductive electron withdrawal at the basic site (predicted pKa −0.16) . In contrast, 2-ethynyl-4-fluoropyridine, where fluorine is meta-like to the nitrogen, exhibits a predicted boiling point of 177.5°C vs. 150.6°C for the 5-fluoro isomer , indicating stronger intermolecular interactions consistent with a less attenuated dipole. The positional isomer 5-ethynyl-2-fluoropyridine places the fluorine ortho-like to the nitrogen, where steric and through-space effects further differentiate reactivity at the ethynyl terminus . These regioisomers are not interchangeable: the 5-fluoro isomer uniquely maximizes nitrogen deactivation while preserving ethynyl reactivity at the 2-position, a combination that is particularly relevant when the pyridine nitrogen is intended to serve as a hydrogen-bond acceptor or metal-coordination site in the final target molecule.

Regiochemistry Structure-activity relationships Isomer selection Electronic effects

Nitrification Inhibitor Patent Coverage

BASF patent application WO2022/243521 A1 (priority date 2021-05-21) claims the use of ethynylpyridine compounds of formula (1) as nitrification inhibitors, wherein R¹ is explicitly defined as halogen (fluorine, chlorine, bromine, or iodine) [1]. The generic Markush structure encompasses 2-ethynyl-5-fluoropyridine as a specifically claimed subclass member. While the patent does not provide head-to-head nitrification inhibition ED₅₀ values for the fluorinated versus non-fluorinated or chloro analogs, the inclusion of halogen-substituted ethynylpyridines builds on earlier foundational work demonstrating that 2-ethynylpyridine itself is a potent soil nitrification inhibitor, outperforming nitrapyrin, etridiazole, and dicyandiamide in comparative soil incubation studies [2]. The fluorine substituent is expected to modulate soil mobility (via altered logP and pKa) and environmental persistence relative to the unsubstituted lead compound, parameters that are the subject of ongoing structure-activity studies within this patent family.

Agrochemical Nitrification inhibitor Fertilizer amendment Environmental chemistry

2-Ethynyl-5-fluoropyridine: Optimal Procurement Scenarios


Reduced Basicity for Lead Optimization

When a drug discovery program demands a 2-ethynylpyridine scaffold with minimal pyridine nitrogen basicity—for instance, to avoid protonation-dependent hERG binding, to reduce phospholipidosis risk, or to improve CNS penetration by eliminating cationic species at physiological pH—2-ethynyl-5-fluoropyridine is the preferred building block over 2-ethynylpyridine. The predicted pKa of −0.16 ensures the nitrogen remains entirely unprotonated under all biological compartment pH conditions (pH 4–8), whereas the non-fluorinated congener (pKa 2.31) retains partial protonation in acidic endosomal and lysosomal environments. This property has been exploited in patent literature for orexin receptor antagonist programs , where the fluoropyridine moiety contributes to both target affinity and pharmacokinetic performance.

Metal-Free API Intermediate Synthesis

Research groups or CDMOs (contract development and manufacturing organizations) prioritizing green chemistry metrics or seeking to eliminate palladium and copper from the final steps of API intermediate synthesis should procure either 2-ethynyl-5-fluoropyridine directly or its aldehyde precursor (5-fluoro-2-pyridinecarboxaldehyde) for in situ Ohira–Bestmann alkynylation. The documented 78% yield under mild, metal-free conditions (K₂CO₃, MeOH, RT, 90 min) offers a operationally simpler alternative to the two-step Sonogashira/desilylation sequence, reducing heavy metal impurity burden and simplifying ICH Q3D elemental impurity compliance for GMP production.

Nitrification Inhibitor SAR Exploration

Agrochemical research teams investigating structure-activity relationships around the ethynylpyridine nitrification inhibitor pharmacophore should include 2-ethynyl-5-fluoropyridine in their screening library. The established efficacy of 2-ethynylpyridine as a soil nitrification inhibitor combined with the patent-protected halogen-substituted series claimed by BASF positions the 5-fluoro derivative as a key probe molecule. Its increased logP (+0.3 units) and reduced basicity relative to the parent are predicted to alter soil sorption coefficients (Kd/Koc) and leaching potential, while the strong C–F bond may confer greater metabolic resistance to soil microbial degradation compared to the C–H or C–Cl analogs.

Enhanced Electrophilicity for Click Chemistry

In CuAAC (copper-catalyzed azide-alkyne cycloaddition) and strain-promoted alkyne-azide cycloaddition (SPAAC) applications, the electron-withdrawing 5-fluoro substituent increases the electrophilic character of the terminal alkyne, which is expected to modestly accelerate cycloaddition kinetics relative to 2-ethynylpyridine. While direct kinetic comparison data for this specific compound are not yet published, the well-precedented rate-enhancing effect of electron-withdrawing substituents on terminal alkynes in CuAAC supports the selection of 2-ethynyl-5-fluoropyridine when faster conjugation kinetics or reduced catalyst loading are desired. Researchers should verify rate enhancement under their specific conditions, as the magnitude of the effect depends on the azide partner and solvent system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethynyl-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.